molecular formula C50H86 B14232980 1,1'-(2,3-Dimethylbutane-2,3-diyl)bis(3-hexadecylbenzene) CAS No. 824400-96-6

1,1'-(2,3-Dimethylbutane-2,3-diyl)bis(3-hexadecylbenzene)

Cat. No.: B14232980
CAS No.: 824400-96-6
M. Wt: 687.2 g/mol
InChI Key: YAJMTYRGAXRABE-UHFFFAOYSA-N
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Description

1,1’-(2,3-Dimethylbutane-2,3-diyl)bis(3-hexadecylbenzene) is a complex organic compound with a unique structure that includes a central 2,3-dimethylbutane core flanked by two 3-hexadecylbenzene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(2,3-Dimethylbutane-2,3-diyl)bis(3-hexadecylbenzene) typically involves the reaction of 2,3-dimethylbutane with 3-hexadecylbenzene under specific conditions. The reaction may require a catalyst to facilitate the formation of the desired product. Commonly used catalysts include transition metal complexes, which help in the activation of the reactants and promote the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

1,1’-(2,3-Dimethylbutane-2,3-diyl)bis(3-hexadecylbenzene) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

1,1’-(2,3-Dimethylbutane-2,3-diyl)bis(3-hexadecylbenzene) has several scientific research applications:

    Polymer Chemistry: It can be used as a monomer or additive in the synthesis of polymers with unique properties.

    Materials Science: The compound’s structure allows it to be used in the development of advanced materials with specific mechanical or thermal properties.

    Biology and Medicine: Research is ongoing to explore its potential as a drug delivery agent or in the development of new pharmaceuticals.

    Industry: It can be used as a flame retardant synergist in polymer materials, reducing the amount of flame retardant needed and improving the material’s performance.

Mechanism of Action

The mechanism by which 1,1’-(2,3-Dimethylbutane-2,3-diyl)bis(3-hexadecylbenzene) exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. For example, in polymer chemistry, it may act as a catalyst or initiator for polymerization reactions, facilitating the formation of polymer chains.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethyl-2,3-diphenylbutane: This compound has a similar core structure but lacks the hexadecylbenzene groups.

    1,1’-(1,1,2,2-Tetramethyl-1,2-ethanediyl)bisbenzene: Another related compound with a different substitution pattern on the aromatic rings.

Uniqueness

1,1’-(2,3-Dimethylbutane-2,3-diyl)bis(3-hexadecylbenzene) is unique due to the presence of long alkyl chains (hexadecyl groups) attached to the aromatic rings. This structural feature imparts specific properties, such as increased hydrophobicity and potential for self-assembly, making it distinct from other similar compounds.

Properties

CAS No.

824400-96-6

Molecular Formula

C50H86

Molecular Weight

687.2 g/mol

IUPAC Name

1-hexadecyl-3-[3-(3-hexadecylphenyl)-2,3-dimethylbutan-2-yl]benzene

InChI

InChI=1S/C50H86/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37-45-39-35-41-47(43-45)49(3,4)50(5,6)48-42-36-40-46(44-48)38-34-32-30-28-26-24-22-20-18-16-14-12-10-8-2/h35-36,39-44H,7-34,37-38H2,1-6H3

InChI Key

YAJMTYRGAXRABE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC1=CC(=CC=C1)C(C)(C)C(C)(C)C2=CC=CC(=C2)CCCCCCCCCCCCCCCC

Origin of Product

United States

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